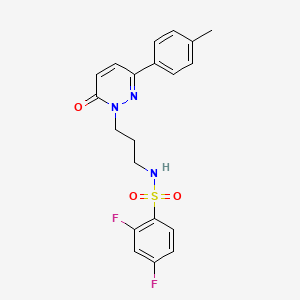

2,4-difluoro-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)benzenesulfonamide

Description

2,4-Difluoro-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)benzenesulfonamide is a pyridazinone-derived sulfonamide compound characterized by a 6-oxopyridazine core, a p-tolyl substituent at position 3, and a propyl chain linking the pyridazine to a 2,4-difluorobenzenesulfonamide group. This structure combines a heterocyclic scaffold with fluorinated aromatic and sulfonamide moieties, which are commonly associated with enhanced metabolic stability, kinase inhibition, and anticancer activity . The compound’s synthesis likely involves nucleophilic substitution or coupling reactions, as seen in analogous pyridazine sulfonamide derivatives .

Properties

IUPAC Name |

2,4-difluoro-N-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F2N3O3S/c1-14-3-5-15(6-4-14)18-8-10-20(26)25(24-18)12-2-11-23-29(27,28)19-9-7-16(21)13-17(19)22/h3-10,13,23H,2,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFDNTJXFZGICGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)benzenesulfonamide typically involves multiple steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids.

Introduction of the p-Tolyl Group: The p-tolyl group is introduced via a Friedel-Crafts acylation reaction.

Attachment of the Propyl Chain: The propyl chain is attached through alkylation reactions.

Sulfonamide Formation: The final step involves the reaction of the intermediate with 2,4-difluorobenzenesulfonyl chloride under basic conditions to form the sulfonamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The benzenesulfonamide moiety undergoes characteristic reactions:

a. Hydrolysis

Under acidic or basic conditions, sulfonamides can hydrolyze to form sulfonic acids. For example:

This reaction is pH-dependent, with optimal rates in concentrated HCl or NaOH at elevated temperatures (60–100°C) .

b. Alkylation/Acylation

The sulfonamide’s nitrogen can react with alkyl halides or acyl chlorides to form N-substituted derivatives. For instance, treatment with methyl iodide in DMF yields N-methylated products .

Pyridazinone Ring Transformations

The 6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl group participates in:

a. Nucleophilic Substitution

The carbonyl oxygen at position 6 is susceptible to nucleophilic attack. Reactions with amines (e.g., hydrazine) form hydrazone derivatives, as observed in analogous pyridazinone systems .

b. Electrophilic Aromatic Substitution

The pyridazinone ring’s electron-deficient nature facilitates substitutions at positions 4 and 5. Halogenation (e.g., bromination using NBS) or nitration (HNO₃/H₂SO₄) has been reported for structurally related compounds .

Fluorinated Aromatic Ring Reactivity

The 2,4-difluorophenyl group exhibits:

a. SNAr Reactions

Fluorine atoms at positions 2 and 4 are meta-directing, enabling nucleophilic aromatic substitution (SNAr) with strong nucleophiles (e.g., alkoxides or amines) under thermal or microwave conditions .

b. Cross-Coupling

The fluorine substituents can be replaced via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with arylboronic acids), though this requires careful optimization to avoid side reactions .

Propyl Linker Modifications

The -(CH₂)₃- chain connecting the pyridazinone and sulfonamide groups can undergo:

a. Oxidation

Treatment with KMnO₄ or CrO₃ oxidizes the terminal CH₂ group to a carboxylic acid .

b. Cyclization

Under photoredox conditions, the propyl linker participates in Smiles-Truce rearrangements, forming fused heterocycles (e.g., sultams) .

Mechanistic Insights

-

Photoredox Catalysis : The sulfonamide group participates in radical-mediated processes, such as carboamination cascades, under visible-light irradiation with Ru(bpy)₃²⁺ as a catalyst .

-

Acid-Base Properties : The pyridazinone’s pKa (~4.5) facilitates deprotonation under mild basic conditions, enhancing nucleophilic reactivity .

Stability and Side Reactions

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as an antimicrobial agent . Its ability to inhibit specific bacterial enzymes makes it a candidate for developing new antibiotics. Research indicates that compounds with similar pyridazine structures exhibit antimicrobial properties, suggesting that this compound may share these characteristics .

Anticancer Activity

Recent studies have explored the anticancer properties of pyridazine derivatives. The structure of 2,4-difluoro-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)benzenesulfonamide indicates potential activity against various cancer cell lines. For instance, compounds with similar moieties have shown efficacy in inhibiting tumor growth by interfering with cellular signaling pathways involved in cancer progression .

PDE Inhibition

Another area of interest is the inhibition of phosphodiesterases (PDEs). Pyridazine derivatives are known to modulate PDE activity, which plays a crucial role in various physiological processes, including inflammation and cell signaling. The compound's design suggests it could selectively inhibit specific PDE isoforms, leading to therapeutic applications in treating inflammatory diseases and cardiovascular conditions .

Case Study 2: Anticancer Properties

In vitro studies on pyridazine derivatives have shown promising results in inhibiting the proliferation of breast and lung cancer cells. For instance, derivatives with fluorinated groups exhibited enhanced potency due to increased lipophilicity, facilitating better membrane penetration. This suggests that this compound could exhibit similar anticancer effects .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. The pyridazinone moiety may interact with various enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a)

- Structure: Features a benzyloxy group at position 3 of the pyridazinone and lacks the 2,4-difluoro substitution on the benzenesulfonamide.

- Synthesis : Prepared via benzyl bromide alkylation of 4-(3-hydroxy-6-oxopyridazin-1(6H)-yl)benzenesulfonamide in DMF with K₂CO₃ .

4-Fluoro-N-(3-((4-(3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)propyl)benzenesulfonamide (2d)

- Structure: Contains a pyrazole-pyridine scaffold instead of pyridazinone, with a single fluorine on the benzenesulfonamide.

- Properties : Melting point (92–94°C) is lower than fluorinated chromene derivatives (e.g., 211–214°C in ), indicating substituent-dependent crystallinity .

- Activity : Evaluated for anticancer and kinase inhibitory effects, suggesting sulfonamide-heterocycle hybrids as promising kinase-targeting agents .

Chromene-Pyrazolopyrimidine Sulfonamide (Example 57, )

- Structure : Integrates a chromene and pyrazolopyrimidine system with a cyclopropyl-sulfonamide group.

- Synthesis : Utilizes Pd-catalyzed Suzuki-Miyaura coupling, contrasting with the nucleophilic substitution in pyridazine derivatives .

- Mass Data : Higher molecular weight (616.9 vs. ~418.5 for the target compound) due to the chromene and pyrazolopyrimidine moieties .

Physicochemical and Pharmacokinetic Properties

- Impact of Fluorine: The 2,4-difluoro substitution on the target compound’s benzenesulfonamide enhances electronegativity and metabolic stability compared to non-fluorinated analogs like 5a .

- Linker Flexibility : The propyl chain in the target compound may improve binding pocket accommodation relative to rigid chromene systems in Example 57 .

Biological Activity

2,4-Difluoro-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a unique structure that includes:

- Pyridazine ring : Known for diverse biological activities.

- Sulfonamide group : Often associated with antibacterial properties.

- Fluorine substituents : Modifying electronic properties and enhancing biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, thus preventing normal function.

- Receptor Modulation : Interaction with cell surface receptors can alter signal transduction pathways, influencing cellular responses.

- Nucleic Acid Interference : The compound may bind to DNA or RNA, affecting gene expression and replication processes.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that sulfonamide derivatives possess significant antimicrobial properties. The presence of the pyridazine moiety enhances this activity against various bacterial strains.

Antitumor Potential

The compound has been investigated for its potential as an antitumor agent. Its structural components may allow it to inhibit key pathways involved in tumor growth and proliferation.

Anti-inflammatory Effects

Preliminary studies suggest that the compound may also exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with MIC values in the low micromolar range. |

| Study 2 | Antitumor Activity | Showed promising results in vitro against various cancer cell lines, indicating potential as a lead compound for further development. |

| Study 3 | Anti-inflammatory Effects | Inhibited TNF-alpha production in macrophages, suggesting a mechanism for reducing inflammation. |

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the pyridazine ring through cyclization reactions.

- Introduction of the sulfonamide group , which is crucial for its biological activity.

- Fluorination , enhancing potency and selectivity towards biological targets.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the compound's efficacy:

- Modifications at the fluorine positions can significantly alter activity.

- The length and branching of the propyl chain influence enzyme binding affinity.

Q & A

Basic Research Questions

Q. How can reaction conditions be optimized for synthesizing 2,4-difluoro-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)benzenesulfonamide with high purity?

- Methodological Answer : Optimize key parameters such as temperature (80–100°C), solvent choice (e.g., acetonitrile or DMF), and catalyst loading (e.g., potassium carbonate for deprotonation). Use a stepwise approach: first couple the pyridazinone core with the p-tolyl group, then introduce the sulfonamide via nucleophilic substitution. Monitor reaction progress using TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization can enhance purity .

Q. What spectroscopic techniques are essential for confirming the compound’s structural identity?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for fluorine-substituted aromatic protons (e.g., δ 7.2–7.9 ppm for difluorobenzenesulfonamide) and pyridazinone NH/oxo groups (δ 10–12 ppm). Use DEPT-135 to distinguish CH2/CH3 groups in the propyl linker .

- HRMS : Confirm molecular ion ([M+H]+) and isotopic patterns (e.g., chlorine/fluorine signatures) .

- X-ray crystallography : Resolve ambiguous stereoelectronic effects (e.g., planarity of the sulfonamide group) using single-crystal data (R factor < 0.05) .

Q. How do the difluoro substituents influence the compound’s physicochemical properties?

- Methodological Answer : The 2,4-difluoro groups lower the pKa of the sulfonamide (≈8.5–9.5 vs. ≈10 for non-fluorinated analogs), enhancing solubility in physiological buffers. Fluorine’s electronegativity also increases metabolic stability by reducing CYP450-mediated oxidation. Compare logP values (experimental vs. computational) to assess lipophilicity .

Advanced Research Questions

Q. What in vitro assays are recommended for evaluating kinase inhibition or receptor binding affinity?

- Methodological Answer :

- Kinase inhibition : Use TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assays with recombinant kinases (e.g., EGFR, VEGFR) at varying ATP concentrations (1–10 µM). IC50 values can be calculated using nonlinear regression .

- Receptor binding : Perform radioligand displacement assays (e.g., 5-HT1D receptors) with [3H]-labeled ligands. Measure Ki values via Cheng-Prusoff equation to account for ligand concentration .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with the target’s crystal structure (PDB ID). Focus on sulfonamide’s hydrogen bonding with active-site residues (e.g., Asp/Lys in kinases) .

- QSAR modeling : Train models with descriptors like topological polar surface area (TPSA) and molar refractivity. Validate against experimental IC50 data to prioritize analogs .

Q. How can contradictions between theoretical and experimental solubility data be resolved?

- Methodological Answer : Re-evaluate computational models (e.g., COSMO-RS) by incorporating crystal packing effects (e.g., π-π stacking of the p-tolyl group) observed in XRD data. Experimentally, use shake-flask method with UV-Vis quantification at pH 7.4 .

Q. What strategies improve oral bioavailability in preclinical models?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.